molecular formula C11H9N B3116055 5-Ethenylquinoline CAS No. 2137826-59-4

5-Ethenylquinoline

Cat. No. B3116055
CAS RN: 2137826-59-4
M. Wt: 155.2 g/mol
InChI Key: QGYWBOYHABDNIE-UHFFFAOYSA-N
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Description

5-Ethenylquinoline (5-EQ) is a heterocyclic compound that has been used in a variety of scientific research applications. It has been studied for its potential as a therapeutic agent, as a potential diagnostic agent, and for its role in drug metabolism.

Scientific Research Applications

OLED Performance

5-Ethenylquinoline derivatives have been studied for their potential in organic light-emitting diodes (OLEDs). Novel 8-hydroxyquinoline metallic derivatives showed strong fluorescence, making them good candidates for yellow OLEDs. These compounds exhibit high luminance and luminance efficiency, indicating their potential in electronic and display technologies (Huo et al., 2015).

Antileishmanial Activity

Styrylquinolines, which include 5-ethenylquinoline derivatives, have been evaluated for antileishmanial activity. Certain derivatives demonstrated significant activity against intracellular amastigotes, indicating potential for therapeutic use in treating Leishmaniasis (Petro-Buelvas et al., 2021).

Optical Properties

8-Hydroxyquinoline derivatives with fluorine groups, related to 5-ethenylquinoline, have been synthesized and their optical properties explored. These compounds, particularly when including fluorine, exhibit luminescent properties with potential applications in photonic devices and sensors (Yanxiong, 2012).

Antitumor Activities

Some 5-ethenylquinoline derivatives have been synthesized and evaluated for antitumor activities. These compounds showed moderate to high levels of antitumor activities against various cancer cell lines, indicating their potential as anticancer agents (Fang et al., 2016).

properties

IUPAC Name

5-ethenylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-2-9-5-3-7-11-10(9)6-4-8-12-11/h2-8H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYWBOYHABDNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C2C=CC=NC2=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethenylquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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